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Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization
of 2-Amino-1-furan-2-yl-ethanol (CAS 2745-22-4). Due to the limited availability of published
experimental spectra for this specific compound, this document outlines the predicted
spectroscopic data based on the analysis of its constituent functional groups: a furan ring and
an amino alcohol moiety. Detailed experimental protocols for Nuclear Magnetic Resonance
(NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry
(MS) are provided to enable researchers to acquire and interpret the necessary data for
structural elucidation and confirmation. The molecular formula of 2-Amino-1-furan-2-yl-
ethanol is CeHsNO2, and it is noted to be a solid with a melting point of 85-87°C[1][2][3].

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from the spectroscopic
analysis of 2-Amino-1-furan-2-yl-ethanol. These predictions are derived from established
spectroscopic principles and data from analogous compounds containing furan and amino
alcohol functionalities[4][5][6][7][8].

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Table 1: Predicted *H NMR Data (Solvent: CDCls, Reference: TMS)

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)
~74 Doublet 1H H-5 (furan)
~6.3 Doublet of doublets 1H H-4 (furan)
~6.2 Doublet 1H H-3 (furan)
~4.8 Triplet 1H CH-OH
~3.0 Multiplet 2H CH2-NH:2
~ 2.5 (broad) Singlet 3H NHz, OH

Table 2: Predicted 13C NMR Data (Solvent: CDCIs)

Chemical Shift (6, ppm)

Assignment

~ 155 C-2 (furan, C-O)
~ 142 C-5 (furan)
~110 C-4 (furan)

~ 107 C-3 (furan)

~ 70 CH-OH

~ 45 CH2-NH:2

Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 3: Predicted FT-IR Absorption Bands
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Wavenumber (cm~?)

Intensity

Assignment

3400 - 3200 Strong, Broad O-H and N-H stretching
3120 - 3100 Medium C-H stretching (furan ring)
2960 - 2850 Medium C-H stretching (aliphatic)
~ 1600 Medium C=C stretching (furan ring)
~ 1500 Medium C=C stretching (furan ring)
C-O stretching (alcohol and
1250 - 1000 Strong
furan)
C-H out-of-plane bending
~ 880 Strong

(furan ring)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

miz Interpretation
127 Molecular ion [M]*
110 Loss of NHs

97 Loss of CH2NH:z
81 Furan-CH=0OH*
69 Furfuryl cation

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of 2-Amino-1-furan-2-

yl-ethanol. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy[9]

[10]
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e Sample Preparation: Dissolve 5-10 mg of 2-Amino-1-furan-2-yl-ethanol in approximately
0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCIz, DMSO-ds). Add a small amount of
tetramethylsilane (TMS) as an internal standard.

o Data Acquisition:
o Transfer the solution to a clean 5 mm NMR tube.
o Acquire *H NMR spectra using a 400 MHz or higher spectrometer.

o Acquire 13C NMR spectra, including DEPT-135 and DEPT-90 experiments to aid in the
assignment of carbon signals.

o Data Processing: Process the raw data using appropriate software to perform Fourier
transformation, phase correction, and baseline correction. Integrate the signals in the 1H
NMR spectrum and reference the chemical shifts to TMS at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy[11][12]

e Sample Preparation:

o KBr Pellet Method: Grind 1-2 mg of the solid sample with approximately 100 mg of dry
potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a
hydraulic press.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal.

o Data Acquisition:

o Record a background spectrum of the empty sample compartment or the clean ATR
crystal.

o Place the sample in the spectrometer and collect the sample spectrum over a range of
4000-400 cm™1,

o Data Processing: The instrument software will automatically subtract the background
spectrum from the sample spectrum to generate the final absorbance or transmittance
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spectrum.

Mass Spectrometry (MS)[13][14][15]

e Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a
volatile organic solvent such as methanol or acetonitrile.

o Data Acquisition:

o Introduce the sample into the mass spectrometer via a suitable ionization method, such as
Electrospray lonization (ESI) or Electron Impact (El).

o Acquire the mass spectrum in positive ion mode over a mass-to-charge (m/z) range that
includes the expected molecular weight (127.14 g/mol ).

o For structural confirmation, perform tandem mass spectrometry (MS/MS) on the molecular
ion peak to obtain fragmentation data.

o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
confirm the structure of the compound.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic
characterization of a novel or uncharacterized organic compound like 2-Amino-1-furan-2-yl-
ethanol.
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Compound Synthesis & Purification

Synthesis of 2-Amino-1-furan-2-yl-ethanol
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Caption: Workflow for Spectroscopic Characterization.

This guide provides a foundational framework for the spectroscopic characterization of 2-
Amino-1-furan-2-yl-ethanol. Researchers are encouraged to use the provided protocols and
predicted data as a starting point for their experimental work, adapting methodologies as
required for their specific instrumentation and research objectives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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